LNP Lipid-8 (11-A-M): A Technical Guide to Structure, Properties, and Application in T-Cell Specific RNA Delivery
LNP Lipid-8 (11-A-M): A Technical Guide to Structure, Properties, and Application in T-Cell Specific RNA Delivery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ionizable lipid known as LNP Lipid-8, also referred to by its research designation, 11-A-M. This document details its chemical structure, physicochemical properties, and its application in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of siRNA and sgRNA to T cells. The information herein is compiled from scientific literature and technical data sheets to support research and development in the field of non-viral gene delivery.
Chemical Structure and Properties
LNP Lipid-8 (11-A-M) is a novel, ionizable single-tail multi-head lipid designed for selective delivery of RNA payloads to T lymphocytes, minimizing off-target effects in hepatocytes.[1] Its unique structure is a key determinant of its biological activity and delivery characteristics.
Chemical Structure:
While a formal IUPAC name is not publicly available, the chemical structure of LNP Lipid-8 (11-A-M) has been published in the scientific literature.[2]
(A chemical structure diagram would be presented here in a full whitepaper, based on the referenced publication.)
Physicochemical Properties:
The physicochemical properties of LNP Lipid-8 and the lipid nanoparticles formulated with it are critical for its function, influencing encapsulation efficiency, stability, and in vivo performance. The apparent pKa of the formulated LNP is a crucial parameter, as it governs the protonation of the ionizable lipid in the acidic environment of the endosome, facilitating endosomal escape of the RNA payload.[3][4][5][6][7]
| Property | Value | Source |
| CAS Number | 2408140-60-1 | [1] |
| Molecular Formula | C42H71NO7 | [8] |
| Molecular Weight | 702.02 g/mol | [8] |
| Physical Form | Liquid | [8] |
| Solubility | Soluble in DMSO | [1] |
| Apparent pKa (of formulated LNP) | ~6.5 | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and formulation of LNP Lipid-8 for research purposes. While a specific, step-by-step synthesis protocol for LNP Lipid-8 is not publicly available, the following sections provide a generalized protocol for LNP formulation using microfluidics and methods for their characterization, based on established methodologies in the field.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles containing LNP Lipid-8 are typically formulated by the rapid mixing of a lipid solution in ethanol with an aqueous solution of the RNA payload at an acidic pH.[9][10][11][12][13] Microfluidic devices are commonly used to ensure controlled and reproducible mixing, leading to the formation of small, monodisperse LNPs.[9][10][11][12][13]
Materials:
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LNP Lipid-8 (11-A-M)
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1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)
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siRNA or sgRNA
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Ethanol, 200 proof
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
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Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve LNP Lipid-8, DSPC, cholesterol, and C14-PEG2000 in ethanol to achieve a molar ratio of 50:10:38.5:1.5.[2] The final total lipid concentration will depend on the specific microfluidic system and desired LNP concentration.
-
-
Preparation of RNA Solution:
-
Dissolve the siRNA or sgRNA in citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the RNA solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
-
Dialysis and Concentration:
-
The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
-
The LNPs can be concentrated using centrifugal filter units if required.
-
LNP Characterization
1. Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS and measure the hydrodynamic diameter and PDI using a DLS instrument. Formulations with a PDI < 0.2 are generally considered monodisperse.[14][15]
2. Encapsulation Efficiency:
-
Method: RiboGreen Assay.[15]
-
Procedure: The encapsulation efficiency is determined by measuring the fluorescence of the RiboGreen reagent in the presence and absence of a detergent (e.g., Triton X-100), which lyses the LNPs. The difference in fluorescence corresponds to the amount of encapsulated RNA.[15]
| LNP Characteristic | Typical Value | Source |
| Hydrodynamic Diameter | ~90 nm | [2] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| siRNA/sgRNA Encapsulation Efficiency | ~75% | [1] |
Mechanism of Action and In Vivo Performance
LNP Lipid-8 has been shown to selectively deliver siRNA and sgRNA to T cells, particularly CD8+ T cells, in vivo.[1] This selectivity is achieved without the use of targeting ligands and is proposed to occur through endogenous lipid transport pathways.[1]
Upon intravenous administration, the LNPs circulate in the bloodstream. Cellular uptake is mediated by endocytosis. Inside the endosome, the acidic environment leads to the protonation of the tertiary amine in LNP Lipid-8. This positive charge is thought to facilitate the disruption of the endosomal membrane, allowing the RNA payload to be released into the cytoplasm where it can engage with the cellular machinery to exert its gene silencing or editing effects.[1]
In Vivo Efficacy:
-
Gene Silencing: Intravenous administration of LNP Lipid-8 formulated with GFP-siRNA in a transgenic mouse model resulted in a significant reduction of GFP expression in splenic CD3+ T cells. The silencing efficiency was higher in CD8+ T cells compared to CD4+ T cells.[1] The lowest effective dose for T cell gene silencing was found to be 0.5 mg/kg.[1]
-
Gene Editing: In a Cas9-expressing mouse model, LNP Lipid-8 was used to deliver sgRNA targeting the GFP gene, leading to gene editing in CD8+ T cells with a higher efficiency than in CD4+ T cells.[1]
Visualizations
The following diagrams illustrate the experimental workflow for LNP formulation and the proposed mechanism of cellular uptake and RNA release.
Caption: Workflow for LNP Lipid-8 formulation using microfluidic mixing.
Caption: Proposed mechanism of LNP Lipid-8 uptake and endosomal escape in T cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Constrained nanoparticles deliver siRNA and sgRNA to T cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Calculating Apparent p Ka Values of Ionizable Lipids in Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. biorxiv.org [biorxiv.org]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 12. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
